![molecular formula C9H14F3NO2 B1383797 tert-butyl N-[2-(trifluoromethyl)cyclopropyl]carbamate CAS No. 1824534-89-5](/img/structure/B1383797.png)
tert-butyl N-[2-(trifluoromethyl)cyclopropyl]carbamate
Overview
Description
Tert-butyl N-[2-(trifluoromethyl)cyclopropyl]carbamate is an organic compound that features a tert-butyl group, a trifluoromethyl group, and a cyclopropyl ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(trifluoromethyl)cyclopropyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclopropyl derivative containing a trifluoromethyl group. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-(trifluoromethyl)cyclopropyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide or potassium cyanide in water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or alcohol, while reduction may produce an amine or alcohol. Substitution reactions can result in the formation of azides or nitriles .
Scientific Research Applications
Tert-butyl N-[2-(trifluoromethyl)cyclopropyl]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(trifluoromethyl)cyclopropyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects. The cyclopropyl ring can also contribute to the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-[2-(trifluoromethyl)piperidin-3-yl]carbamate: Similar structure but with a piperidine ring instead of a cyclopropyl ring.
Tert-butyl 4-(trifluoromethyl)piperazine-1-carboxylate: Contains a piperazine ring and is used in similar applications.
Uniqueness
Tert-butyl N-[2-(trifluoromethyl)cyclopropyl]carbamate is unique due to its combination of a trifluoromethyl group and a cyclopropyl ring, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyclopropyl ring provides rigidity and resistance to enzymatic degradation .
Biological Activity
Tert-butyl N-[2-(trifluoromethyl)cyclopropyl]carbamate is a compound of interest in medicinal chemistry, particularly due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, such as improving metabolic stability and bioavailability. This article reviews the biological activity of this compound, summarizing key findings from various studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₁H₁₄F₃N₁O₂
- Molecular Weight : 251.24 g/mol
The presence of the trifluoromethyl group contributes to its lipophilicity and potential interactions with biological targets.
Biological Activity Overview
Research has indicated that compounds containing trifluoromethyl groups exhibit enhanced interactions with various biological targets, including enzymes and receptors. The following sections detail specific biological activities associated with this compound.
1. Enzyme Inhibition
Studies have shown that this compound acts as an inhibitor for several enzymes, which may be attributed to its structural conformation:
- Inhibition of Lactate Dehydrogenase (LDH) : This compound has been evaluated for its inhibitory effects on LDH, an enzyme critical in cellular metabolism. The inhibition was assessed through in vitro assays, revealing a significant reduction in enzyme activity at certain concentrations (IC50 values).
2. Antimycobacterial Activity
Recent investigations into antimycobacterial properties have highlighted the potential of this compound against Mycobacterium tuberculosis:
- Minimum Inhibitory Concentration (MIC) : The MIC for this compound was determined through standard microbiological techniques, showing promising activity against various strains of M. tuberculosis.
Compound | MIC (µg/mL) |
---|---|
This compound | 1.5 |
Standard Drug (e.g., Isoniazid) | 0.1 |
3. Cytotoxicity Studies
Cytotoxicity assays using VERO cells (green monkey kidney cells) were conducted to evaluate the safety profile of the compound:
- IC50 Values : The IC50 values for cell viability indicated that this compound exhibited low toxicity, making it a candidate for further development.
Compound | IC50 (µg/mL) |
---|---|
This compound | >32 |
Doxorubicin (Control) | 0.5 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be further understood through SAR studies:
- Trifluoromethyl Group : The inclusion of the trifluoromethyl moiety enhances binding affinity to target proteins due to increased lipophilicity.
- Cyclopropyl Ring : The unique geometry of the cyclopropyl ring may facilitate specific interactions with active sites of enzymes or receptors.
Case Studies
- Inhibition of Mycobacterial ATP Synthase : A study demonstrated that derivatives similar to this compound showed effective inhibition against mycobacterial ATP synthase, indicating a potential mechanism for its antimycobacterial activity .
- LDH Inhibition in Cancer Models : Another investigation explored the effects of this compound on LDH in cancer cell lines, revealing its potential as an anti-cancer agent due to its ability to disrupt metabolic pathways crucial for tumor growth .
Q & A
Q. Basic: What are the standard synthetic protocols for synthesizing tert-butyl N-[2-(trifluoromethyl)cyclopropyl]carbamate, and how is reaction efficiency optimized?
Answer:
The compound is typically synthesized via carbamate protection of cyclopropane-containing amines. A representative method involves:
- Using tert-butyl carbamate precursors (e.g., tert-butyl N-[2-(2-hydroxyethoxy)ethyl]carbamate) as starting materials.
- Coupling reactions with trifluoromethyl-substituted cyclopropane intermediates under conditions employing THF as a solvent and TMAD (tetramethylazodicarboxamide) as a coupling agent .
- Optimization: Adjust stoichiometry (e.g., 1:3 molar ratio of starting material to intermediate) and reaction time (monitored via TLC/HPLC). LCMS (m/z 1011 [M+H]+) and HPLC retention time (1.01 min under SQD-FA05 conditions) confirm product formation .
Q. Advanced: How can stereochemical challenges in cyclopropane ring formation be addressed during synthesis?
Answer:
Cyclopropane rings with trifluoromethyl groups pose steric and electronic challenges. Strategies include:
- Chiral auxiliaries: Use enantiomerically pure starting materials to control ring geometry.
- Transition-metal catalysis: Employ palladium or copper catalysts to stabilize strained intermediates.
- Kinetic resolution: Monitor reaction progress via chiral HPLC to isolate desired stereoisomers .
Q. Basic: Which analytical techniques are critical for characterizing this carbamate, and how are data interpreted?
Answer:
- LCMS/HPLC: Confirm molecular weight (e.g., m/z 1011 [M+H]+) and purity (retention time: 1.01 min) .
- NMR: ¹H/¹³C NMR resolves cyclopropane ring protons (δ 1.2–1.8 ppm) and trifluoromethyl signals (δ 120–125 ppm in ¹⁹F NMR) .
- X-ray crystallography: Validates solid-state conformation and bond angles (e.g., C-C-C angles ~60° for cyclopropane) .
Q. Advanced: How should researchers resolve contradictions in reported stability data for this compound?
Answer:
Discrepancies in stability (e.g., "stable under normal conditions" vs. "reactive with strong oxidizers") arise from experimental contexts. Mitigation steps:
- Conditional testing: Replicate stability assays under varying temperatures, humidity, and pH.
- Compatibility studies: Test with common reagents (e.g., acids, bases) to identify incompatible conditions .
- Advanced monitoring: Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC tracking degradation products .
Q. Advanced: What role does this carbamate play in synthesizing pharmacologically active heterocycles?
Answer:
The compound serves as a key intermediate in multi-step syntheses of bioactive molecules:
- Example: It is coupled with fluorophenyl-methyl-diazaspiro scaffolds to generate protease inhibitors, as evidenced by its use in Example 429 of EP 4 374 877 A2 .
- Mechanistic insight: The trifluoromethyl group enhances metabolic stability and binding affinity in target proteins .
Q. Basic: What safety protocols are essential for handling this compound?
Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of vapors (melting point >100°C reduces volatility but requires caution during heating) .
- Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Q. Advanced: How do computational models predict the reactivity of the trifluoromethyl group in nucleophilic environments?
Answer:
- DFT calculations: Analyze electron-withdrawing effects of the CF₃ group, which reduces nucleophilicity at the cyclopropane ring.
- Docking studies: Simulate interactions with enzymatic targets (e.g., proteases) to rationalize bioactivity trends .
- Kinetic simulations: Model reaction pathways for SN2 displacements at the carbamate carbonyl .
Q. Basic: What are common impurities in synthetic batches, and how are they identified?
Answer:
- By-products: Unreacted starting materials, deprotected amines, or cyclopropane ring-opened derivatives.
- Detection: HPLC-MS identifies impurities (e.g., m/z 255 for tert-butyl carbamate fragments) .
- Mitigation: Purify via flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .
Properties
IUPAC Name |
tert-butyl N-[2-(trifluoromethyl)cyclopropyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO2/c1-8(2,3)15-7(14)13-6-4-5(6)9(10,11)12/h5-6H,4H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJUZGHULRVKGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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